molecular formula C24H25NO5S B13893306 Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

Cat. No.: B13893306
M. Wt: 439.5 g/mol
InChI Key: SFDGTKQUXCYQEK-UHFFFAOYSA-N
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Description

Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate is a complex organic compound with the molecular formula C24H25NO5S . This compound is known for its unique structural features, which include a pyrrole ring substituted with various functional groups. It has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route often includes:

Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory process. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which may offer a different safety profile and efficacy compared to these other compounds.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate

InChI

InChI=1S/C24H25NO5S/c1-4-5-15-30-24(27)23(26)21-16-22(18-11-13-20(14-12-18)31(3,28)29)25(17(21)2)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3

InChI Key

SFDGTKQUXCYQEK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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